molecular formula C12H9NO2 B056030 N-(2-Butynyl)phthalimide CAS No. 113439-83-1

N-(2-Butynyl)phthalimide

Cat. No.: B056030
CAS No.: 113439-83-1
M. Wt: 199.2 g/mol
InChI Key: COPWPECHFWIYSP-UHFFFAOYSA-N
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Description

N-(2-Butynyl)phthalimide is an organic compound with the molecular formula C12H9NO2. It is also known as 1-Phthalimido-2-butyne. This compound is characterized by the presence of a phthalimide group attached to a butynyl chain. It is a solid at room temperature and has a melting point of 219-223°C .

Biochemical Analysis

Biochemical Properties

N-(2-Butynyl)phthalimide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as dicobalt octacarbonyl, forming stable complexes like [Co2(CO)6(µ-phthalimidoCH2C≡CMe)] Additionally, this compound has been studied for its antifungal properties, where it interacts with fungal enzymes and proteins, inhibiting their activity and preventing biofilm formation .

Cellular Effects

This compound exhibits various effects on cellular processes. It has been observed to inhibit the growth and viability of Candida species, including Candida albicans and Candida parapsilosis . This compound disrupts cell signaling pathways associated with hyphal formation and biofilm development, leading to altered gene expression and reduced virulence. Furthermore, this compound has shown potential in inhibiting the growth of other pathogens, such as Staphylococcus aureus and Escherichia coli, by interfering with their cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound forms stable complexes with metal carbonyls, such as dicobalt octacarbonyl, through coordination with the butynyl group . These complexes exhibit unique structural properties that contribute to their catalytic activity. Additionally, this compound inhibits enzyme activity by binding to the active sites of target enzymes, preventing substrate binding and subsequent catalytic reactions . This inhibition can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy. Long-term studies have indicated that this compound can have sustained effects on cellular processes, including prolonged inhibition of biofilm formation and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Studies have shown that at lower doses, the compound effectively inhibits fungal growth and biofilm formation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that may exhibit different biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms, leading to its accumulation in target tissues . Additionally, binding to cellular proteins may affect its localization and distribution, influencing its biological activity and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall biological effects, contributing to its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Butynyl)phthalimide can be synthesized through various methods. One common synthetic route involves the reaction of phthalic anhydride with 2-butynylamine. The reaction typically occurs in the presence of a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Butynyl)phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Butynyl)phthalimide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of various heterocyclic compounds.

    Biology: It has been studied for its potential antifungal and antibacterial properties.

    Medicine: Research has explored its potential use in developing new therapeutic agents.

    Industry: It is used in the production of polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • N-Propargylphthalimide
  • N-(3-Butynyl)phthalimide
  • N-(4-Pentynyl)phthalimide
  • N-(5-Hexynyl)phthalimide

Uniqueness

N-(2-Butynyl)phthalimide is unique due to its specific butynyl chain length and the presence of the phthalimide group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

N-(2-Butynyl)phthalimide, also known as 4-Phthalimido-2-butyne, is a compound that has garnered attention due to its diverse biological activities, particularly its antifungal and anti-biofilm properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and relevant case studies.

Target of Action
this compound primarily targets fungal pathogens, notably various species of Candida. It has been shown to inhibit key virulence factors such as biofilm formation and hyphal growth, which are critical for the pathogenicity of these fungi.

Mode of Action
The compound's antifungal activity is mediated through several mechanisms:

  • Inhibition of Biofilm Formation : this compound disrupts the ability of Candida species to form biofilms, which are protective structures that enhance their survival and resistance to treatment.
  • Downregulation of Gene Expression : Treatment with this compound significantly downregulates the expression of biofilm-associated genes such as ECE1, HWP1, and UME6, which are essential for hyphal growth and biofilm development .

This compound interacts with various enzymes and biomolecules, forming stable complexes that influence its biological activity. Notably, it has been reported to interact with dicobalt octacarbonyl, leading to the formation of complexes that may enhance its efficacy against fungal pathogens.

Cellular Effects

Research indicates that this compound exhibits potent antifungal effects against several Candida species, including Candida albicans and Candida parapsilosis. In vitro studies have demonstrated that it inhibits both growth and viability at concentrations as low as 100 µg/ml. Additionally, it alters colony morphology and inhibits hyphal formation in a dose-dependent manner .

Case Studies

  • Antifungal Efficacy Against Candida Species :
    A study evaluated the antifungal properties of this compound against fluconazole-resistant strains of Candida albicans. The compound was found to have a minimum inhibitory concentration (MIC) of 100 µg/ml, demonstrating significant antifungal activity. Furthermore, it effectively inhibited biofilm formation at sub-inhibitory concentrations (10–50 µg/ml) .
  • Impact on Biofilm Formation :
    The anti-biofilm activity was assessed using a crystal violet assay, revealing that this compound significantly reduced biofilm biomass in both single-species and polymicrobial cultures involving Staphylococcus epidermidis and Candida albicans .
  • Toxicological Assessment :
    Toxicity studies conducted on model organisms like C. elegans indicated mild toxicity at concentrations ranging from 2 to 20 µg/ml. This suggests a favorable safety profile for potential therapeutic applications .

Dosage Effects in Animal Models

Dosage studies in animal models have shown that lower doses of this compound effectively inhibit fungal growth without causing significant toxicity. This highlights its potential for therapeutic use in treating fungal infections while minimizing adverse effects.

Summary Table: Biological Activity Overview

Activity Effect Concentration (µg/ml)
AntifungalInhibition of Candida growth100
Anti-biofilmReduction in biofilm formation10 - 50
Hyphal Growth InhibitionSignificant reduction in hyphal formationDose-dependent
ToxicityMild toxicity observed2 - 20

Properties

IUPAC Name

2-but-2-ynylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPWPECHFWIYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429050
Record name N-(2-Butynyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113439-83-1
Record name N-(2-Butynyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Butynyl)phthalimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-(2-Butynyl)phthalimide interact with dicobalt octacarbonyl, and what is the structure of the resulting compound?

A1: this compound (1-Phthalimido-2-butyne) acts as a bidentate ligand, coordinating with dicobalt octacarbonyl ([Co2(CO)8]) through its alkyne group. [] This interaction results in the displacement of two carbonyl ligands from the dicobalt center, forming a tetrahedrane-type cluster compound named (µ2-η4-N-(2-Butynyl)phthalimide)(hexacarbonyl)dicobalt. [] The structure of this compound has been confirmed by single-crystal X-ray diffraction. []

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